[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea
Description
[(Z)-1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea is a thiourea derivative featuring a substituted thiophene ring. Thiourea derivatives are known for their diverse biological activities, including antiparasitic, antimicrobial, and enzyme-inhibitory properties. The compound’s structure includes a dichlorinated thiophene moiety, which may enhance its lipophilicity and influence its interaction with biological targets.
Properties
Molecular Formula |
C7H7Cl2N3S2 |
|---|---|
Molecular Weight |
268.2 g/mol |
IUPAC Name |
[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C7H7Cl2N3S2/c1-3(11-12-7(10)13)4-2-5(8)14-6(4)9/h2H,1H3,(H3,10,12,13)/b11-3- |
InChI Key |
ZXSKCEDEXJKYMC-JYOAFUTRSA-N |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=C(SC(=C1)Cl)Cl |
Canonical SMILES |
CC(=NNC(=S)N)C1=C(SC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea typically involves the reaction of 2,5-dichlorothiophene-3-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide in ethanol as a solvent. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and antioxidant activities.
Material Science: It can be used in the synthesis of novel materials with specific electronic properties.
Biological Studies: The compound’s interaction with biological targets, such as enzymes, has been explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of [(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea involves its interaction with specific molecular targets. For instance, it has been shown to interact with cytochrome P450 enzymes, inhibiting their activity and thereby affecting various metabolic pathways . The thiourea moiety is crucial for its binding affinity and inhibitory effects.
Comparison with Similar Compounds
1-Acyl-3-(2'-Aminophenyl)thiourea Derivatives
These compounds (e.g., 1-(2'-furanyl)acyl-3-(2'-aminophenyl)thiourea) exhibit anti-intestinal nematode activity, with one derivative achieving 89.4% deparasitization in rats at 10 mg/kg . The acyl and aminophenyl groups likely enhance target binding through hydrogen bonding and aromatic interactions. In contrast, the target compound’s dichlorothiophene group may improve membrane permeability due to increased lipophilicity, though its efficacy remains unstudied.
1-Naphthylthiourea (ANTU)
ANTU, a rodenticide, features a naphthyl group attached to thiourea . Its toxicity arises from metabolic activation, leading to pulmonary edema. Compared to ANTU, the target compound’s dichlorothiophene substituent may reduce nonspecific toxicity by avoiding aromatic bioactivation pathways. However, this hypothesis requires experimental validation.
Thiophene-Containing Derivatives
Thiophene-based compounds, such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (from ), highlight the pharmacological relevance of thiophene rings.
Physicochemical Properties
Thiourea derivatives’ solubility and bioavailability are influenced by substituents. For example:
- 1-Acyl-3-(2'-aminophenyl)thiourea: Polar acyl/aminophenyl groups may improve aqueous solubility.
- ANTU : The naphthyl group confers high hydrophobicity, limiting water solubility .
Biological Activity
[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the 2,5-dichlorothiophen-3-yl group enhances its biological efficacy. The compound features a thiourea functional group, known for its ability to interact with various biological targets.
Antibacterial Activity
Research has shown that this compound exhibits notable antibacterial properties. In vitro studies indicate effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Antioxidant Properties
The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.
Anticancer Effects
Studies suggest that this compound possesses anticancer properties. It induces apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth in animal models.
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors. This binding inhibits enzyme activity by obstructing substrate access and modulates signal transduction processes within cells.
Synthesis
The synthesis typically involves the condensation reaction between (E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxy)prop-2-en-1-one and thiourea in the presence of potassium hydroxide as a catalyst. The reaction conditions include:
| Parameter | Details |
|---|---|
| Reactants | Thiourea, 2,5-Dichlorothiophene derivative |
| Catalyst | Potassium Hydroxide (KOH) |
| Solvent | Organic solvents (e.g., chloroform) |
| Temperature | Room temperature or slightly elevated |
Case Studies
-
Antimicrobial Efficacy Study
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial efficacy of various thiourea derivatives, including this compound. Results indicated a significant reduction in bacterial growth compared to control groups. -
Antioxidant Activity Assessment
Research conducted on the antioxidant properties demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential use in oxidative stress-related conditions. -
Cancer Cell Apoptosis Induction
A study focused on the anticancer properties revealed that treatment with this compound led to increased apoptosis rates in breast cancer cell lines through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
